molecular formula C21H18N2O2S2 B2642110 2-Benzylsulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 727689-92-1

2-Benzylsulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

Cat. No. B2642110
CAS RN: 727689-92-1
M. Wt: 394.51
InChI Key: YRGQSQYIMPOASA-UHFFFAOYSA-N
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Description

The compound is a thieno[2,3-d]pyrimidin-4-one derivative, which is a type of heterocyclic compound. Heterocycles are a class of organic compounds that contain a ring structure containing atoms of at least two different elements . Thieno[2,3-d]pyrimidin-4-one derivatives are known to exhibit a wide range of biological activities .

Scientific Research Applications

Polymorphism and Molecular Interactions

One study explored the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to different polymorphs. These polymorphs demonstrate unique molecular interactions, including hydrogen bonds and aromatic pi-pi interactions, contributing to the understanding of crystal engineering and the design of materials with specific properties (Glidewell, Low, Marchal, & Quesada, 2003).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Another significant application is in the field of medicinal chemistry, where derivatives of thieno[2,3-d]pyrimidine have been synthesized as potential inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis, and their inhibition can lead to potent anticancer and antibacterial agents. The study highlighted the synthesis of classical and nonclassical antifolates, showcasing the compound's potential in drug discovery (Gangjee, Qiu, Li, & Kisliuk, 2008).

Fluorescence and Solid-State Properties

Research into the synthesis of indeno[1,2‐d]pyrimidin‐5‐ones and their fluorescence in the solid state reveals the potential application of such compounds in the development of new fluorescent materials. These materials can be used in various applications, including organic electronics and as markers in biological systems (Hagimori, Yokota, Fukuda, Nishimura, Satodani, Wang, Wei, Wang, Shigemitsu, & Tominaga, 2016).

Antimicrobial Coatings and Inks

The development of new antimicrobial additives based on pyrimidine derivatives for polyurethane varnishes and printing inks represents another application. These compounds exhibit strong antimicrobial effects, suggesting their use in enhancing the microbial resistance of surfaces and materials (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Development of Biological Active Molecules

A study on the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds with promising biological activities further exemplifies the wide-ranging applications of thieno[2,3-d]pyrimidine derivatives. These compounds have been explored for their potential in treating various diseases, underscoring the versatility of the core structure in medicinal chemistry (Wanare, 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Thieno[2,3-d]pyrimidin-4-one derivatives are known to exhibit a wide range of biological activities , but the exact mechanism of action would depend on the specific derivative and its target.

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. Given the wide range of biological activities exhibited by similar compounds , it’s possible that this compound could be of interest in fields such as medicinal chemistry or drug discovery.

properties

IUPAC Name

2-benzylsulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S2/c1-3-11-23-20(24)18-16(17-10-9-14(2)25-17)13-26-19(18)22-21(23)27-12-15-7-5-4-6-8-15/h3-10,13H,1,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGQSQYIMPOASA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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